3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid
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Description
This compound is also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate . It is a type of organic compound that contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrroline ring .
Molecular Structure Analysis
The molecular structure of this compound includes a 2H-isoindol-2-yl group, which is a type of bicyclic structure consisting of a benzene ring fused to a 2-pyrroline ring . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.19 and a predicted density of 1.368±0.06 g/cm3 . It has a melting point of 113 °C and a predicted boiling point of 345.7±25.0 °C . The compound also has a flash point of 162.9°C and a vapor pressure of 6.04E-05mmHg at 25°C .Mechanism of Action
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14-12-6-1-2-7-13(12)15(20)18(14)9-17-11-5-3-4-10(8-11)16(21)22/h1-8,17H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSWCGOCELLPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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